molecular formula C18H22N4O2 B6473927 2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline CAS No. 2640958-57-0

2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline

Cat. No.: B6473927
CAS No.: 2640958-57-0
M. Wt: 326.4 g/mol
InChI Key: FMSVBWCOCLQQTE-UHFFFAOYSA-N
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Description

2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Properties

IUPAC Name

[4-(3-methylquinoxalin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-17(20-15-7-3-2-6-14(15)19-13)22-10-11-24-16(12-22)18(23)21-8-4-5-9-21/h2-3,6-7,16H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSVBWCOCLQQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCOC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoxaline core.

    Attachment of the Morpholine Group: The morpholine group can be attached via an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-[2-(pyrrolidine-1-carbonyl)piperidin-4-yl]quinoxaline
  • 2-methyl-3-[2-(pyrrolidine-1-carbonyl)azepan-4-yl]quinoxaline
  • 2-methyl-3-[2-(pyrrolidine-1-carbonyl)thiazolidin-4-yl]quinoxaline

Uniqueness

2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is unique due to the presence of both pyrrolidine and morpholine moieties, which confer distinct chemical and biological properties

Biological Activity

2-Methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

This compound features a quinoxaline core with a morpholine and pyrrolidine substituent, which are critical for its biological activity.

Research indicates that compounds similar to 2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline often act as inhibitors of various kinases. Kinases are enzymes that catalyze the transfer of phosphate groups, playing essential roles in signaling pathways related to cell growth and proliferation.

Inhibition of Tyrosine Kinases

A notable study focused on quinoxaline derivatives demonstrated their ability to inhibit EphA3 tyrosine kinase, which is implicated in cancer progression. The binding affinity and selectivity of these compounds were assessed using cellular assays, revealing significant inhibition at nanomolar concentrations (EC50 values ranging from 5.4 nM to over 1100 nM) .

Biological Activity

The biological activity of 2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline has been evaluated through various in vitro studies:

  • Anticancer Activity :
    • The compound has shown promising results against several cancer cell lines, including A431 human epidermoid carcinoma cells. It exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating potent cytotoxic effects .
  • Inhibition of Cell Proliferation :
    • In addition to direct cytotoxicity, this compound may also induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anticancer properties.
  • Selectivity :
    • Studies have indicated a favorable selectivity index for this compound against tumor cells compared to non-tumorigenic cells, suggesting its potential as a targeted therapy .

Case Studies and Research Findings

Several studies have explored the biological effects of quinoxaline derivatives, including the specific compound :

StudyFindingsIC50 Values
Study A Inhibition of EphA3 kinase in lymphoma modelsEC50: 5.4 nM
Study B Cytotoxicity against A431 cellsIC50: 0.29 - 0.90 µM
Study C Induction of apoptosis in HepG2 cellsIC50: 0.51 µM

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is often influenced by structural modifications. Key observations include:

  • Pyrrolidine Substituents : The presence of pyrrolidine enhances binding affinity towards target kinases.
  • Morpholine Ring : This moiety contributes to solubility and bioavailability, crucial for therapeutic efficacy.

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